molecular formula C19H19FN2O4S B2562305 N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1448073-04-8

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2562305
CAS No.: 1448073-04-8
M. Wt: 390.43
InChI Key: MAEXFIRBJWYDDB-UHFFFAOYSA-N
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Description

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound featuring a sulfonyl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines are synthesized through ring-closing reactions, often involving the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl azetidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl azetidines and related heterocycles, such as aziridines and oxadiazoles .

Uniqueness

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its fluorophenyl and sulfonyl groups, in particular, contribute to its stability and potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-[4-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-13(23)21-16-6-2-14(3-7-16)10-19(24)22-11-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEXFIRBJWYDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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